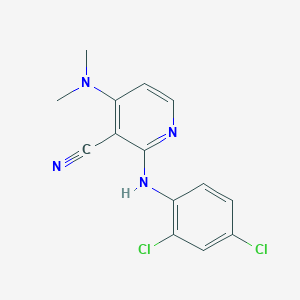![molecular formula C22H18N6O3 B2925398 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide CAS No. 941882-89-9](/img/structure/B2925398.png)
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide is a complex organic molecule. It contains multiple functional groups, including oxo, pyrrolidine, and phenyl. This intricate structure makes it a subject of interest in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthetic processes:
Formation of Pyrazolo[3,4-d]pyrimidin: : Starting from 1-phenylpyrazol-4-carboxamide, the key structure is synthesized through cyclization and functional group manipulations.
Incorporation of the Pyrrolidine Moiety: : This is achieved via a nucleophilic addition reaction, where pyrrolidine reacts with intermediates under controlled temperatures.
Final Assembly: : The last step involves introducing the oxo groups and ensuring the phenyl groups are properly aligned, often under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using robust and reproducible processes:
Continuous Flow Chemistry: : This method ensures better control over reaction conditions and purity.
Catalytic Processes: : Utilizing catalysts to lower energy requirements and increase yield.
Purification: : Large-scale crystallization and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
This compound is reactive and can undergo various types of chemical reactions:
Oxidation: : Introduces additional oxo groups, often using agents like potassium permanganate.
Reduction: : Removes oxo groups or reduces them to hydroxyls, using reducing agents such as sodium borohydride.
Substitution: : Replaces hydrogen atoms on the phenyl rings with other functional groups, often using halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
From Oxidation: : Enhanced oxo derivatives.
From Reduction: : Hydroxyl derivatives.
From Substitution: : Halogenated or nitrated products.
科学的研究の応用
This compound has found its place in various research fields:
Medicinal Chemistry: : Studied for its potential as an anti-cancer or anti-inflammatory agent.
Biology: : Used in enzyme inhibition studies to understand metabolic pathways.
Materials Science: : Investigated for its properties in creating new polymeric materials.
作用機序
The Mechanism
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.
Pathways: : Modulates pathways like apoptosis in cancer cells or inflammation response.
類似化合物との比較
Uniqueness
Compared to other compounds, this one stands out due to its unique structural framework, which allows for diverse chemical reactivity and potential biological activity.
Similar Compounds
N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carboxamides: : Similar backbone but different substituents.
Phenylpyrrolidinecarboxamides: : Variations in the pyrimidine ring structure.
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide
特性
IUPAC Name |
5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c29-19-11-15(13-26(19)16-7-3-1-4-8-16)21(30)25-27-14-23-20-18(22(27)31)12-24-28(20)17-9-5-2-6-10-17/h1-10,12,14-15H,11,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYJQJUOQGXFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)

![1-benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2925319.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)
![5-benzyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2925321.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)

![3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)

![1-(3,5-dimethylphenyl)-4-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2925333.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)

![N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2925336.png)
![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
